molecular formula C14H23N5O B12898203 Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]- CAS No. 824431-19-8

Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-

Katalognummer: B12898203
CAS-Nummer: 824431-19-8
Molekulargewicht: 277.37 g/mol
InChI-Schlüssel: OMKSTRPFHOHDTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic Nomenclature and Molecular Identification

IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol . Breaking this down:

  • 2-aminoethanol : The ethanol backbone features an amino group (-NH2) at the second carbon.
  • Bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl] : Two identical substituents are attached to the amino group. Each substituent consists of a methylene bridge (-CH2-) linked to a 1,5-dimethyl-1H-pyrazol-3-yl group. The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2. The 1,5-dimethyl designation indicates methyl groups at positions 1 and 5 of the pyrazole ring.

The full structure can be visualized as a central ethanolamine moiety (HOCH2CH2NH2) where the amino nitrogen is bonded to two pyrazole-containing arms. This bifunctional design suggests potential applications in ligand synthesis for metal coordination complexes.

CAS Registry and Alternative Chemical Identifiers

The compound’s CAS Registry Number is 824431-19-8 , a unique identifier for chemical substances. Additional identifiers include:

Identifier Type Value Source
ChemSpider ID 2036364
MDL Number MFCD06661536
Synonymous Names 2-[bis(1,5-dimethyl-1H-pyrazol-3-ylmethyl)amino]ethanol

Alternative names reflect variations in punctuation and substituent ordering but retain the same structural description. For example, 2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol emphasizes the bis-substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula C14H23N5O reveals the compound’s composition:

  • 14 Carbon atoms : Found in the pyrazole rings, methyl groups, and ethanol backbone.
  • 23 Hydrogen atoms : Distributed across methyl, methylene, and hydroxyl groups.
  • 5 Nitrogen atoms : Two in each pyrazole ring and one in the central amino group.
  • 1 Oxygen atom : Part of the hydroxyl group in the ethanol moiety.

Molecular weight : Calculated as 277.372 g/mol using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00). The exact mass is 277.190260 Da , critical for mass spectrometry applications.

Elemental Composition Breakdown:
Element Quantity Atomic Mass (g/mol) Contribution (g/mol) Percentage Composition
Carbon 14 12.01 168.14 60.64%
Hydrogen 23 1.008 23.18 8.36%
Nitrogen 5 14.01 70.05 25.27%
Oxygen 1 16.00 16.00 5.77%

This composition underscores the compound’s nitrogen-rich profile, a hallmark of pyrazole derivatives.

Eigenschaften

CAS-Nummer

824431-19-8

Molekularformel

C14H23N5O

Molekulargewicht

277.37 g/mol

IUPAC-Name

2-[bis[(1,5-dimethylpyrazol-3-yl)methyl]amino]ethanol

InChI

InChI=1S/C14H23N5O/c1-11-7-13(15-17(11)3)9-19(5-6-20)10-14-8-12(2)18(4)16-14/h7-8,20H,5-6,9-10H2,1-4H3

InChI-Schlüssel

OMKSTRPFHOHDTN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NN1C)CN(CCO)CC2=NN(C(=C2)C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation Reaction

  • Reactants : Hydrazine derivatives and diketones/acetylenic ketones.
  • Solvent : Ethanol or DMF.
  • Catalyst : Acidic or basic catalysts (e.g., HCl or sodium carbonate).
  • Temperature : Ambient to reflux conditions depending on the solvent and catalyst used.

Functionalization

  • Reactants : Pyrazole derivatives and amines.
  • Solvent : Aprotic solvents like DMF or polar protic solvents.
  • Temperature : Controlled heating (e.g., 60–100°C) to enhance nucleophilic substitution.

Coupling Reaction

  • Reactants : Bis-substituted pyrazoles and ethanol derivatives.
  • Solvent : Ethanol or other polar solvents.
  • Catalyst : Acid/base catalysts or phase transfer agents.
  • Temperature and Pressure : Mild conditions to avoid degradation of functional groups.

Experimental Findings

Table: Reaction Yields and Conditions

Step Reactants Solvent Catalyst Temperature (°C) Yield (%)
Cyclocondensation Hydrazine + diketones/acetylenic ketones Ethanol/DMF HCl/Sodium Carbonate Ambient/Reflux 63–94
Functionalization Pyrazoles + Amines DMF/Ethanol Acid/Base 60–100 High
Coupling Bis-substituted pyrazoles + ethanol derivatives Ethanol Phase Transfer Agent Mild Moderate

Optimized Conditions

Recent studies suggest that using aprotic solvents like DMF improves regioselectivity during cyclocondensation reactions. Additionally, the use of phase transfer catalysts during coupling steps enhances yield by facilitating efficient interaction between reactants in different phases.

Challenges in Synthesis

Some challenges include:

  • Regioselectivity during cyclocondensation reactions, which can lead to mixtures of isomers.
  • Sensitivity of functional groups to high temperatures or acidic/basic conditions during coupling steps.
  • Purification difficulties due to the presence of structurally similar byproducts.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Halogenated pyrazoles, substituted pyrazoles

Wirkmechanismus

The mechanism of action of 2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, its derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyrazole-containing ethanolamines, which share common features such as nitrogen donor sites and variable hydrophobicity. Below is a comparative analysis with key analogs:

Key Observations:

Structural Diversity: The target compound’s ethanolamine core distinguishes it from silica-supported (SiNP) or heterocyclic hybrids (thiazole/pyridine). The hydroxyl group may enhance solubility in polar solvents compared to purely aromatic analogs like SiNP .

Synthetic Routes: Ethanol is a common solvent in the synthesis of pyrazole derivatives (Table 1), suggesting shared solubility profiles. However, the target compound requires precise stoichiometric control due to its bis-pyrazolylmethyl substitution, whereas multicomponent reactions (e.g., for pyrazolo-thiazoles) prioritize reagent diversity .

Functional Properties: Coordination Chemistry: The target compound’s pyrazole groups provide stronger metal-binding sites (N-donor atoms) compared to imine-functionalized silica (SiNP), which relies on weaker Schiff base interactions . Bioactivity: Thiazole- and pyridine-containing analogs exhibit marked bioactivity (e.g., antimicrobial) due to their fused heterocycles, whereas the ethanolamine derivative’s applications remain unexplored in pharmacological contexts .

Thermal and Solubility Behavior: Limited data exist for the target compound, but silica-supported analogs (SiNP) demonstrate high thermal stability (>300°C) due to their inorganic matrix . Pyrazolo-thiazole derivatives, in contrast, degrade at lower temperatures (~200°C) .

Biologische Aktivität

Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the mechanisms through which it exerts its effects.

Synthesis of the Compound

The synthesis of Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]- involves the reaction of 2-aminoethanol with bis(1,5-dimethyl-1H-pyrazol-3-yl)methyl chloride under controlled conditions. The reaction typically yields a yellowish solid after purification via column chromatography with a solvent mixture of dichloromethane and ethanol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those containing the 1H-pyrazole structure. These compounds have shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Cytotoxic Activity : In vitro studies demonstrated that compounds similar to Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]- exhibited cytotoxicity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .
  • Mechanism of Action : The mechanism of action appears to involve microtubule destabilization, leading to apoptosis in cancer cells. Specifically, compounds derived from this structure were shown to enhance caspase-3 activity and induce morphological changes indicative of apoptosis at concentrations as low as 1.0 μM .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been investigated for various other biological activities:

  • Antibacterial and Anti-inflammatory Activities : Some studies suggest that pyrazole compounds can also exhibit antibacterial and anti-inflammatory properties. These activities are attributed to their ability to modulate immune responses and inhibit bacterial proliferation .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of pyrazole derivatives, three specific compounds were identified as having significant effects on MDA-MB-231 breast cancer cells. These compounds induced apoptosis through activation of caspase pathways and disrupted microtubule assembly at concentrations around 20 μM .

Case Study 2: Structural Analysis

A structural analysis revealed that the incorporation of the pyrazole moiety enhances the biological activity of ethanol derivatives. The crystal structure studies indicated that the spatial arrangement of atoms in these compounds is conducive to their interaction with biological targets such as tubulin and topoisomerases .

Research Findings Summary

Biological Activity Observations
AnticancerCytotoxicity against MDA-MB-231 (IC50: 2.43–7.84 μM) and HepG2 (IC50: 4.98–14.65 μM)
MechanismInduces apoptosis via microtubule destabilization and caspase activation
AntibacterialExhibits activity against various bacterial strains
Anti-inflammatoryModulates immune responses; potential for treating inflammatory diseases

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-?

  • Methodological Answer : The synthesis typically involves sequential alkylation of bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amine with ethanol-derived electrophiles. Key steps include:

  • Condensation : Reacting 1,5-dimethylpyrazole derivatives with formaldehyde to form bis-pyrazole intermediates.
  • Alkylation : Introducing the ethanolamine backbone under basic conditions (e.g., K₂CO₃ in DMF).
  • Purification : Use column chromatography (hexane/EtOAc gradients, 80:20 to 50:50) to isolate intermediates. Final purity is confirmed via HPLC (C18 column, MeOH/H₂O mobile phase) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms the bis-pyrazole methyl groups (δ 2.1–2.5 ppm) and ethanolamine backbone (δ 3.4–3.8 ppm).
  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion peak [M+H]⁺.
  • Crystallography : Recrystallize from ethanol/water (7:3) and analyze single crystals using SHELXL for refinement and ORTEP-3 for visualization .

Advanced Research Questions

Q. How can hydrogen bonding patterns influence the crystallographic packing of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Identify hydrogen-bond motifs (e.g., N−H···O or O−H···N) using SHELXL-refined coordinates. Common motifs include chains (C(4)) or rings (R₂²(8)).
  • Impact on Properties : Strong intermolecular H-bonding (e.g., N−H···O with d ≈ 2.8 Å) enhances thermal stability but reduces solubility. Use Mercury software to map interaction networks .

Q. What methodological approaches are used to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate enzyme inhibition (e.g., COX-2 IC₅₀) and antifungal (e.g., MIC against Candida) assays under identical conditions (pH 7.4, 37°C).
  • Dose-Response Analysis : Compare Hill slopes and maximal efficacy (Emax) to identify assay-specific artifacts.
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding poses in conflicting targets (e.g., COX-2 vs. fungal CYP51) .

Q. How to design a structure-activity relationship (SAR) study for modifying the pyrazole substituents?

  • Methodological Answer :

  • Substituent Variation : Replace methyl groups at pyrazole positions 1 and 5 with halogens (Cl, F), sulfonamides, or trifluoromethyl groups.
  • Activity Profiling : Test derivatives in enzymatic assays (e.g., COX-2 inhibition ) and antifungal screens .
  • Data Correlation : Plot logP vs. IC₅₀ to identify hydrophobicity-activity relationships. Celecoxib’s trifluoromethyl group, for example, improved COX-2 selectivity by 1000-fold over COX-1 .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-protein binding (GROMACS) to assess stability of the ethanolamine backbone in target active sites.
  • DFT Calculations : Optimize geometry (B3LYP/6-311G**) to evaluate electronic effects of pyrazole substituents on binding energy (ΔG).
  • ADMET Prediction : Use SwissADME to model pharmacokinetic properties (e.g., BBB permeability) .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic vs. spectroscopic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray bond lengths (e.g., C−N ≈ 1.47 Å) with DFT-optimized structures. Deviations >0.05 Å suggest refinement errors.
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., ethanolamine rotation) that XRD static models may miss .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.